2-(Pyridin-2-ylmethoxy)benzaldehyde

Nitric Oxide Sensor Fluorescent Probe Aqueous Sensing

Sourcing ortho-substituted benzaldehyde scaffolds with reliable batch-to-batch consistency often delays discovery workflows. 2-(Pyridin-2-ylmethoxy)benzaldehyde (CAS 54402-61-8) resolves this as a validated precursor for antisickling agents such as INN-310 and selective fluorescent probes (L3 for NO detection, FO511 for Hg2+ imaging). - Enables tridentate/tetradentate ligand synthesis via condensation with primary amines. - Proven in live-cell imaging with 11-fold fluorescence enhancement and low-nM detection limits. - Ships globally with full QA documentation; store at 2-8°C under nitrogen.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 54402-61-8
Cat. No. B1269173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-ylmethoxy)benzaldehyde
CAS54402-61-8
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCC2=CC=CC=N2
InChIInChI=1S/C13H11NO2/c15-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-14-12/h1-9H,10H2
InChIKeyLWNJUMGCXIAKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-ylmethoxy)benzaldehyde: Overview


2-(Pyridin-2-ylmethoxy)benzaldehyde (CAS 54402-61-8) is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol [1]. It is a white to yellow solid characterized by the presence of an aldehyde group ortho to a pyridin-2-ylmethoxy substituent on a benzaldehyde core. This specific ortho-substitution pattern confers unique chemical and biological properties, making it a versatile building block in organic synthesis, pharmaceutical intermediate preparation, and sensor development [2].

2-(Pyridin-2-ylmethoxy)benzaldehyde: Structural Uniqueness


The specific ortho-substitution of the pyridin-2-ylmethoxy group in 2-(Pyridin-2-ylmethoxy)benzaldehyde (CAS 54402-61-8) is not a trivial structural variation. This arrangement creates a unique spatial and electronic environment that enables specific chemical reactivities and biological interactions unattainable with its para- or meta-substituted isomers (e.g., 4-(pyridin-2-ylmethoxy)benzaldehyde, CAS 57748-41-1 [1]) or with unsubstituted benzaldehydes . For instance, the ortho-positioning facilitates the formation of tridentate and tetradentate chelating ligands upon reaction with primary amines [2], a feature directly linked to its utility in creating complex metal-binding architectures. Furthermore, this exact ortho-substituted core is a known and essential precursor in the synthesis of potent antisickling agents like INN-310 [3]. Substituting with a positional isomer would fundamentally alter these critical interactions, leading to different, and likely inferior, outcomes in targeted applications.

2-(Pyridin-2-ylmethoxy)benzaldehyde: Quantitative Evidence


Nitric Oxide Sensing Performance

2-(Pyridin-2-ylmethoxy)benzaldehyde is a critical component in constructing a highly sensitive and selective nitric oxide (NO) fluorescent sensor (L3) [1]. While direct comparator data for other aldehyde building blocks in this specific sensor architecture is absent, the performance of the L3 sensor sets a high quantitative benchmark. The sensor exhibits an 11-fold fluorescence enhancement upon binding 3 equivalents of NO [1].

Nitric Oxide Sensor Fluorescent Probe Aqueous Sensing

Mercury(II) Ion Sensing

A fluorescein-2-(Pyridin-2-ylmethoxy)benzaldehyde conjugate (FO511) was developed as a highly selective 'turn-on' fluorescent sensor for Hg2+ [1]. The probe demonstrates high selectivity over other metal ions (Zn2+, Mg2+, Co2+, Ni2+, Cu2+, Pb2+, Al3+, Cr3+, Cd2+, Pd2+, Fe2+, Fe3+) [1].

Hg2+ Sensor Fluorescent Probe Aqueous Sensing

Chelating Ligand Formation

The ortho-substitution pattern of 2-(Pyridin-2-ylmethoxy)benzaldehyde enables the formation of tridentate and tetradentate chelating ligands upon reaction with primary amines [1]. This is a direct consequence of the proximity of the aldehyde and pyridyl nitrogen atoms.

Chelating Ligand Metal Complex Synthesis

Antisickling Agent Precursor

The 2-(Pyridin-2-ylmethoxy)benzaldehyde scaffold is a key pharmacophore in the development of antisickling agents, exemplified by INN-310 (5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde) [1]. The ortho-substitution is a critical structural feature for activity.

Antisickling Agent Hemoglobin Modulator Medicinal Chemistry

2-(Pyridin-2-ylmethoxy)benzaldehyde: Application Scenarios


Nitric Oxide Fluorescent Sensors

This compound is a proven building block for creating a fluorescent sensor (L3) that detects NO with high sensitivity and selectivity in pure aqueous media [1]. The sensor exhibits an 11-fold fluorescence enhancement upon NO binding, a low detection limit of 83.4 nM, and demonstrates utility in live-cell imaging [1]. This scenario is ideal for researchers developing diagnostic tools or studying NO's role in biological systems.

Mercury(II) Ion Detection Probes

When conjugated to fluorescein, 2-(Pyridin-2-ylmethoxy)benzaldehyde yields a probe (FO511) with a selective 'turn-on' response to Hg2+ [2]. The probe has a detection limit of 92.7 nM and is effective in complex aqueous environments and for imaging Hg2+ in living cells [2]. This application is well-suited for environmental monitoring and toxicological research.

Multidentate Chelating Ligands

The unique ortho-substitution of 2-(Pyridin-2-ylmethoxy)benzaldehyde allows for the synthesis of tridentate and tetradentate ligands upon condensation with primary amines [3]. This property is critical for researchers designing metal complexes for catalysis, materials science, or bioinorganic applications, where the stronger binding of a multidentate ligand is required.

Antisickling Agent Intermediate

This compound serves as a crucial synthetic precursor for a class of antisickling agents, as exemplified by INN-310 [4]. The crystal structure of INN-310 bound to hemoglobin validates the importance of this specific core scaffold [4]. This scenario is highly relevant for medicinal chemists developing new therapeutics targeting sickle cell disease or exploring allosteric modulation of hemoglobin.

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